N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide
Description
N-[(5-Chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide is a synthetic small molecule featuring a hybrid structure combining a 5-chloro-8-hydroxyquinoline core, a 2-chlorophenyl group, and a 4-methoxybenzamide substituent. This compound belongs to the carboxamide-substituted benzhydryl amine family, which has shown relevance in epigenetic modulation of Wnt signaling pathways . Its design leverages the quinoline scaffold’s metal-chelating properties and the benzamide group’s ability to engage in hydrogen bonding, making it a candidate for targeting protein-ligand interactions.
Properties
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O3/c1-31-15-10-8-14(9-11-15)24(30)28-21(16-5-2-3-7-19(16)25)18-13-20(26)17-6-4-12-27-22(17)23(18)29/h2-13,21,29H,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIXVRIIZYQKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2Cl)C3=CC(=C4C=CC=NC4=C3O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
MMV666022 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can alter the quinolinol structure, potentially affecting its biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinolinol ring are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV666022 has been extensively studied for its potential applications in scientific research, particularly in the fields of parasitology and infectious diseases. Some of its key applications include:
Chemistry: The compound serves as a lead structure for the development of new quinolinol derivatives with enhanced biological activity.
Biology: MMV666022 has been used in studies to understand the molecular mechanisms of parasitic infections and to identify potential drug targets.
Medicine: The compound has shown promising activity against Theileria annulata and Brugia malayi, making it a potential candidate for the development of new antiparasitic drugs
Mechanism of Action
The mechanism of action of MMV666022 involves the inhibition of specific enzymes in parasitic organisms. The compound targets enzymes that are essential for the survival and proliferation of parasites, leading to their death. The molecular targets and pathways involved in this process are still under investigation, but it is known that MMV666022 has a high therapeutic index, making it a promising candidate for further development .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substituent arrangement. Key analogs include:
Key Observations :
- The 4-methoxybenzamide group in the target compound and 7j enhances binding affinity to kinase domains (e.g., EGFR) compared to aliphatic amides like butyramide in CBA-B2 .
- Fluorescence properties in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide suggest that the methoxy group in the target compound may confer similar spectroscopic utility .
Physicochemical and Crystallographic Properties
- Crystal Packing : The chlorophenyl and methoxybenzamide groups may promote intermolecular hydrogen bonding, as seen in N-[(R)-(2-chlorophenyl)(cyclopentyl)methyl]-N-[(R)-(2-hydroxy-5-methyl-phenyl)(phenyl)methyl]acetamide , which forms O—H⋯O hydrogen-bonded chains (space group P212121) .
- Solubility: The methoxy group likely improves aqueous solubility compared to CBA-1’s diethylamino group, which is more hydrophobic .
Biological Activity
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-chlorophenyl)methyl]-4-methoxybenzamide is a complex organic compound that incorporates a quinoline moiety, which is known for its diverse biological activities. This compound's unique structure includes a chloro-substituted 8-hydroxyquinoline, enhancing its ability to chelate metal ions, and a methoxybenzamide group that may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is C24H18Cl2N2O3. The structure consists of:
- 5-Chloro-8-hydroxyquinoline : Known for its metal-chelating properties.
- 2-Chlorophenyl group : Enhances the compound's lipophilicity and biological activity.
- 4-Methoxybenzamide : Contributes to the overall pharmacological profile.
Table 1: Structural Characteristics
| Component | Characteristics |
|---|---|
| 5-Chloro-8-hydroxyquinoline | Chelating agent, antimicrobial properties |
| 2-Chlorophenyl | Enhances lipophilicity |
| 4-Methoxybenzamide | Anticancer activity |
Antimicrobial Activity
Research indicates that derivatives of 8-hydroxyquinoline exhibit significant antimicrobial effects. In particular, this compound has shown promising results against various bacterial strains.
- Mechanism : The chelation of essential metal ions by the quinoline moiety disrupts bacterial metabolism, leading to cell death.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing the 8-hydroxyquinoline nucleus have been evaluated for their ability to inhibit cancer cell proliferation.
- Case Study : A study published in PMC demonstrated that certain 8-HQ derivatives inhibited cancer cell lines with IC50 values in the low micromolar range, indicating potent anticancer activity .
Antiviral Activity
The antiviral properties of this compound are particularly noteworthy. The mechanism of action involves binding to viral proteins, thereby inhibiting their function.
- Research Findings : A recent investigation into quinoline derivatives reported that modifications to the anilide ring significantly enhanced antiviral activity against various viral strains, including those causing respiratory infections .
Study on Antimicrobial Effects
In a comparative study of various quinoline derivatives, this compound exhibited inhibition zones ranging from 20 mm to 25 mm against pathogens such as Staphylococcus aureus and Escherichia coli. These results suggest that structural modifications can enhance antimicrobial efficacy .
Study on Anticancer Efficacy
Another study focused on the anticancer effects of similar compounds found that those with enhanced lipophilicity showed improved cellular uptake and cytotoxicity against cancer cells. The derivative containing the methoxy group was particularly effective in inhibiting the growth of breast cancer cell lines .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) at each step. For example:
- Coupling Reactions : Use coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation between quinoline and benzamide moieties .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates, followed by recrystallization for final product purity .
- Hazard Analysis : Conduct thorough risk assessments for chlorinated reagents and intermediates, ensuring proper ventilation and waste disposal protocols .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns on the quinoline and benzamide rings, with deuterated DMSO as a solvent for solubility .
- X-ray Crystallography : Resolve the 3D structure to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the hydroxyquinoline and methoxy groups) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for chlorine isotopes .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action when initial in vitro assays show contradictory binding affinities across different target enzymes?
- Methodological Answer :
- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled substrates) to measure displacement kinetics in the presence of the compound, identifying dominant binding sites .
- Enzyme Kinetics : Perform Michaelis-Menten analyses under varied pH and ionic conditions to assess allosteric effects or non-competitive inhibition .
- Structural Biology : Co-crystallize the compound with target enzymes (e.g., kinases or oxidoreductases) to visualize binding modes and resolve affinity discrepancies .
Q. What strategies are recommended for resolving discrepancies in biological activity data obtained from different cell-based assays?
- Methodological Answer :
- Standardized Protocols : Normalize cell viability assays (e.g., MTT) using identical cell lines, passage numbers, and incubation times .
- Orthogonal Assays : Cross-validate results with fluorescence-activated cell sorting (FACS) for apoptosis or Western blotting for protein expression changes .
- Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering) to identify outliers or batch effects in high-throughput screening datasets .
Q. How can computational modeling (e.g., molecular docking) be integrated with experimental data to predict and validate novel biological targets?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to screen the compound against protein databases (e.g., PDB), prioritizing targets with high docking scores and complementary pharmacophores .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess interactions with flexible binding pockets (e.g., ATP-binding sites in kinases) .
- Validation : Corrogate computational predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics .
Q. What structure-activity relationship (SAR) insights can be drawn from modifying the chlorophenyl or methoxybenzamide moieties?
- Methodological Answer :
- Chlorophenyl Modifications : Replace the 2-chlorophenyl group with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) to enhance metabolic stability, as seen in related quinoline derivatives .
- Methoxy Position : Shift the methoxy group from the 4- to the 3-position on the benzamide ring to alter steric hindrance and improve solubility, as demonstrated in crystallographic studies .
- Biological Testing : Compare IC values across modified analogs in enzyme inhibition assays to quantify SAR trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
